Physicochemical Differentiation: Furan-2-yl vs. Phenyl at the C(2) Position of Pyrazolo[1,5-b]pyridazine
The furan-2-yl substituent confers a distinct physicochemical signature compared to the simplest aryl analog, 2-phenyl-pyrazolo[1,5-b]pyridazine. 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine has a computed XLogP3 of 1.4, a topological polar surface area (TPSA) of 43.3 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors (one furan oxygen, two pyridazine nitrogens) [1]. In contrast, 2-phenyl-pyrazolo[1,5-b]pyridazine contains no heteroatom in the C(2)-aryl ring, resulting in higher lipophilicity (estimated ΔlogP ~+0.8 to +1.2), reduced TPSA (no contribution from the furan oxygen), and only two hydrogen bond acceptors . This differentiation is significant because central nervous system (CNS) drug-likeness guidelines and oral bioavailability models (e.g., Veber rules) penalize high TPSA and reward optimal logP windows; the furan oxygen's contribution moves the compound closer to CNS-permeable space (TPSA < 60–70 Ų) while maintaining solubility advantages over the more lipophilic phenyl analog [2].
| Evidence Dimension | Computed logP (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 1.4, TPSA = 43.3 Ų, HBA = 3, HBD = 0 |
| Comparator Or Baseline | 2-Phenyl-pyrazolo[1,5-b]pyridazine: estimated XLogP3 ~2.2–2.6, TPSA ~30.2 Ų, HBA = 2, HBD = 0 (computed for the unsubstituted pyrazolo[1,5-b]pyridazine core: TPSA 30.19 Ų, logP 0.73, plus phenyl increment) |
| Quantified Difference | ΔXLogP3 ≈ −0.8 to −1.2; ΔTPSA ≈ +13.1 Ų; ΔHBA = +1 (furan oxygen vs. no heteroatom on phenyl ring) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18) and ChemSrc |
Why This Matters
For procurement decisions in lead optimization programs targeting oral bioavailability or CNS penetration, the furan-2-yl variant offers a measurably different physicochemical starting point than the phenyl analog, potentially reducing the number of synthetic iterations needed to achieve target property profiles.
- [1] PubChem Compound Summary for CID 71318761, 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine. Computed Properties. National Center for Biotechnology Information (2025). View Source
- [2] Veber DF, Johnson SR, Cheng HY, et al. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. (Referenced for TPSA and rotatable bond count guidelines.) View Source
